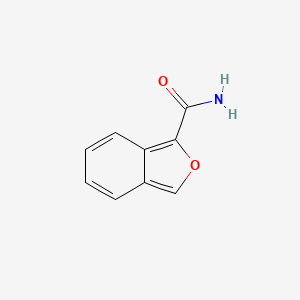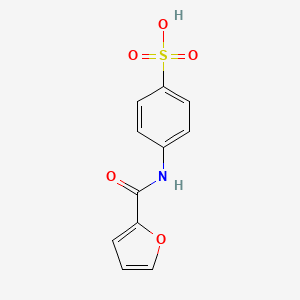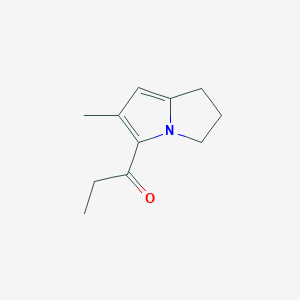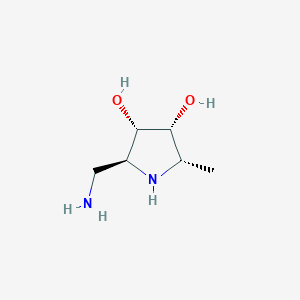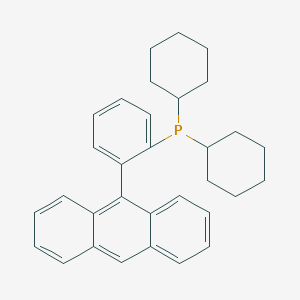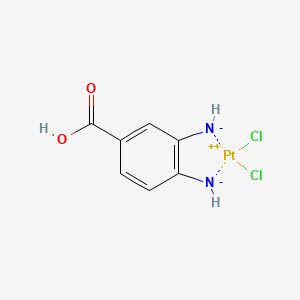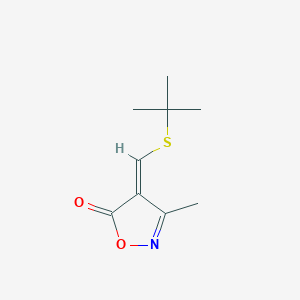
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a triazole ring, which is further substituted with a hydroxymethyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the acidic esterification of benzoic acid with ethanol using sulfuric acid as a catalyst . The reaction conditions usually involve refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to align with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate derivatives.
Applications De Recherche Scientifique
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester with a benzoate group, lacking the triazole ring and hydroxymethyl group.
Methyl 3-(hydroxymethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
3-(Hydroxymethyl)-5-methyl-4H-1,2,4-triazole: Contains the triazole ring and hydroxymethyl group but lacks the benzoate ester.
Uniqueness
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate is unique due to the combination of its ester, triazole, and hydroxymethyl groups This unique structure imparts specific chemical and biological properties that are not found in simpler esters or triazole derivatives
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
ethyl 3-[3-(hydroxymethyl)-5-methyl-1,2,4-triazol-4-yl]benzoate |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(18)10-5-4-6-11(7-10)16-9(2)14-15-12(16)8-17/h4-7,17H,3,8H2,1-2H3 |
Clé InChI |
LREVOIKGNKDNJS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)N2C(=NN=C2CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


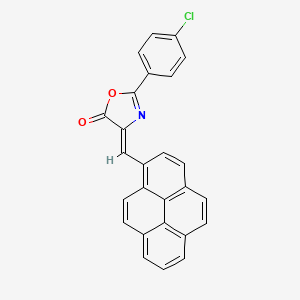


![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
